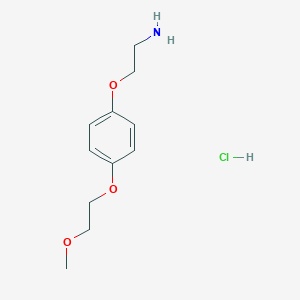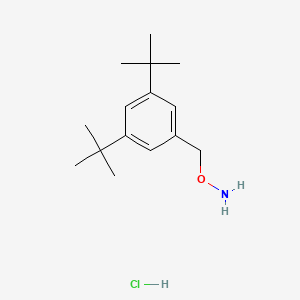
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride is an organic compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two tert-butyl groups at the 3 and 5 positions. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The hydroxylamine group can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- O-tert-Butylhydroxylamine Hydrochloride
- O-Benzoylhydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(3,5-Di-tert-butylbenzyl)hydroxylamine Hydrochloride is unique due to the presence of the bulky tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This structural feature distinguishes it from other hydroxylamine derivatives and contributes to its specific reactivity and applications.
Properties
Molecular Formula |
C15H26ClNO |
|---|---|
Molecular Weight |
271.82 g/mol |
IUPAC Name |
O-[(3,5-ditert-butylphenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6;/h7-9H,10,16H2,1-6H3;1H |
InChI Key |
RGTVUVDICHBMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CON)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
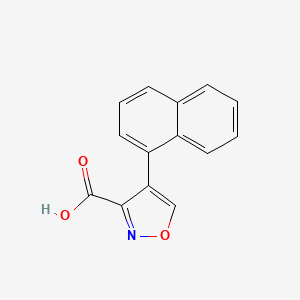
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
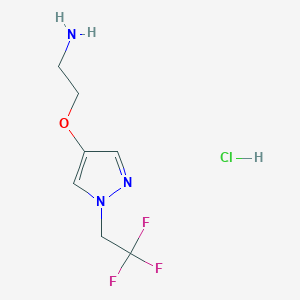
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
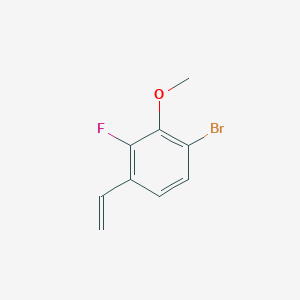
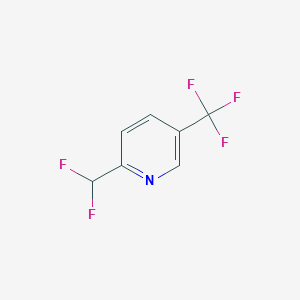
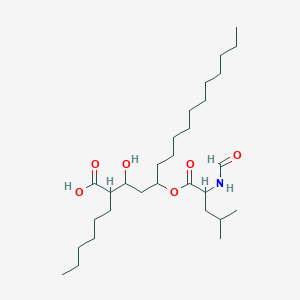

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
